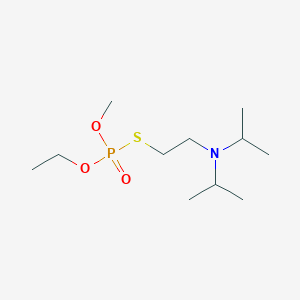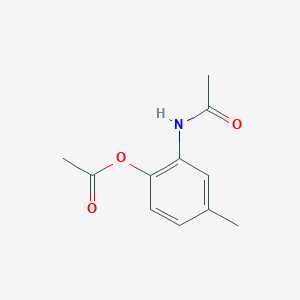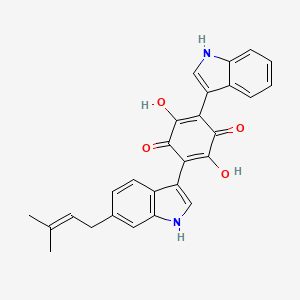
1,3-噻唑烷-2,5-二酮
描述
Synthesis Analysis
The synthesis of 1,3-Thiazolidine-2,5-dione derivatives involves various methodologies. One notable method includes the regio-controlled nucleophilic attack of 3-Thiaisatoic anhydride by α-amino acids, leading to the one-pot synthesis of 3-(2-thienyl)imidazolidine-2,4-dione and 3,4-substituted thieno[2,3-e][1,4]diazepine-2,5-dione analogues (Brouillette et al., 2009). Additionally, ultrasound-assisted one-pot green synthesis has been employed for creating N-substituted-5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives, showcasing a rapid and environmentally friendly approach (Thari et al., 2020).
Molecular Structure Analysis
The molecular structure of 1,3-Thiazolidine-2,5-dione and its derivatives has been explored through various spectroscopic and computational methods. A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase provided insights into the energy, geometrical parameters, and proton affinities of different tautomers, revealing the basic nature of the oxygen atoms in the carbonyl groups (Safi, 2016).
Chemical Reactions and Properties
1,3-Thiazolidine-2,5-dione undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions facilitate the synthesis of a wide array of compounds with potential biological activities. For instance, the compound has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its significance in the development of novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
Physical Properties Analysis
The physical properties of 1,3-Thiazolidine-2,5-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. These properties are determined through experimental methods, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, enhancing the understanding of their chemical reactivity and interactions with biological targets.
Chemical Properties Analysis
The chemical properties of 1,3-Thiazolidine-2,5-dione derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental aspects that influence their application in medicinal chemistry and drug design. Studies on the antimicrobial and antifungal activity of thiazolidine-2,4-dione derivatives against various pathogens have revealed their potential as bioactive compounds with significant therapeutic applications (Alhameed et al., 2019).
科学研究应用
药物化学应用:噻唑烷-2,4-二酮衍生物广泛用于药物化学,以开发潜在的类药物小分子。合成并表征了一种新型的非缩合噻唑烷-2,4-二酮衍生物,展示了该化合物在药物开发中的结构灵活性和潜力 (Holota 等,2022)。
抗糖尿病特性:某些衍生物,如异恶唑烷-3,5-二酮和非环状 1,3-二羰基化合物,已显示出降血糖特性,使其成为治疗糖尿病的潜在药物。已强调了 1,3-二羰基结构在胰岛素增敏活性中的重要性 (Shinkai 等,1998)。
抗菌和抗真菌特性:已评价合成的 1,3-噻唑烷-2,4-二酮衍生物的抗菌和抗真菌活性,显示出对各种病原体(如枯草芽孢杆菌、肺炎克雷伯菌、铜绿假单胞菌、金黄色葡萄球菌、烟曲霉和白色念珠菌)的有效性 (Jat 等,2006)。
抗癌特性:已研究了 1,3-噻唑烷-2,4-二酮作为抗前列腺癌药物的潜力。发现这些化合物对前列腺癌细胞系表现出显着的抗增殖活性,并且在非癌细胞中显示出低细胞毒性 (Ramakrishnan 等,2018)。
药物设计和分子对接:进行了 N,5-二取代-1,3-噻唑烷-2,4-二酮类似物的合成和计算机药物相似性评估,提供了对这些化合物的药物相似性和潜在药代动力学参数的见解 (Swathi 等,2013)。
癌症治疗中信号通路的双重抑制剂:噻唑烷-2,4-二酮衍生物被鉴定为 Raf/MEK/ERK 和 PI3K/Akt 信号通路的双重抑制剂,表明其作为新型抗癌剂的潜力 (Li 等,2010)。
广泛的生物活性:噻唑烷-2,4-二酮显示出广泛的生化效应和药理特性,使其成为开发各种疾病的新型治疗剂的关键组成部分 (Jain 等,2013)。
作用机制
Target of Action
Thiazolidine-2,5-dione primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis . Thiazolidine-2,5-dione also inhibits cytoplasmic Mur ligases, which are involved in the biosynthesis of bacterial cell walls .
Mode of Action
Thiazolidine-2,5-dione exerts its effects by activating PPAR-γ . Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), another nuclear receptor. This complex binds to peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism . In terms of its antimicrobial action, thiazolidine-2,5-dione inhibits cytoplasmic Mur ligases, thereby disrupting the synthesis of bacterial cell walls .
Biochemical Pathways
Thiazolidine-2,5-dione influences several biochemical pathways. Its activation of PPAR-γ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This shifts the cells’ energy metabolism towards the oxidation of carbohydrates, particularly glucose . In terms of its antimicrobial action, thiazolidine-2,5-dione disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Result of Action
Thiazolidine-2,5-dione has a wide range of biological activities. It exhibits hypoglycemic activity by improving insulin resistance , antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) . Its activation of PPAR-γ leads to a decrease in circulating fatty acids and an increase in glucose oxidation, which can have beneficial effects in conditions like diabetes .
Action Environment
The action, efficacy, and stability of thiazolidine-2,5-dione can be influenced by various environmental factors. For instance, the use of green synthesis methods can improve the selectivity, purity, and yield of thiazolidine-2,5-dione derivatives, potentially enhancing their biological activity . .
安全和危害
未来方向
Thiazolidin-2,4-dione (TZD) scaffold plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . These data provide useful information for designing next-generation drug candidates .
属性
IUPAC Name |
1,3-thiazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGEDCARBQXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337436 | |
| Record name | 2,5-Thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16874-97-8 | |
| Record name | 2,5-Thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,5-Thiazolidinediones (TZDs) have proven useful as reagents in peptide synthesis. Specifically, they can act as "carboxyl activating groups" enabling the formation of peptide bonds in aqueous solutions. [, ] This is a significant advantage as traditional peptide synthesis often requires harsh organic solvents.
A: The presence of the thiazolidine ring with its two carbonyl groups is central to the reactivity of 2,5-thiazolidinedione. [] The carbonyl groups are electrophilic, making the adjacent carbon atoms susceptible to nucleophilic attack. This is particularly relevant in reactions with Grignard reagents, as demonstrated in studies exploring the action of organomagnesium compounds on 2-mercapto-4-arylidene-5-thiazolidones and 4-arylidene-2,5-thiazolidinediones. []
A: Yes, 2,5-thiazolidinedione derivatives have shown promise as building blocks for synthesizing molecules with potential biological activity. For example, researchers have synthesized novel hybrid molecules incorporating both thiazolidinedione and 1,3,4-oxadiazole rings. [] These hybrids exhibited promising α-amylase and α-glucosidase inhibitory activity in vitro and showed antihyperglycemic effects in a Drosophila melanogaster model, suggesting potential for developing new antidiabetic agents. []
A: Various spectroscopic methods are employed to characterize 2,5-thiazolidinedione derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS). [] These techniques provide information on the compound's functional groups, structure, and molecular weight. Interestingly, the 13C-H nuclear magnetic resonance signal of 2,5-thiazolidinediones has been utilized as an internal standard for quantitative studies during peptide synthesis. []
A: Yes, research has explored the application of 2,5-thiazolidinedione in the synthesis of nucleoside analogs. A study investigated the synthetic use of ribosyl derivatives of 2,4- and 2,5-thiazolidinediones. [, ] The researchers successfully synthesized derivatives by reacting silylated thiazolidinedione with triacylribofuranosyl bromide in acetonitrile, utilizing mercury bromide as a catalyst. [] This highlights the potential of 2,5-thiazolidinedione as a scaffold for developing novel nucleoside analogs, which could have implications for antiviral or anticancer drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)



![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)

![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)

